molecular formula C15H15NO5 B4334105 methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B4334105
M. Wt: 289.28 g/mol
InChI Key: LXTQHZYBYVSGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate: is a complex organic compound characterized by its unique molecular structure. This compound is part of the pyrrole family, which are five-membered aromatic heterocycles containing a nitrogen atom. The presence of the benzodioxin moiety adds to its chemical complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrole ring followed by the introduction of the benzodioxin group. One common approach is the reaction of a suitable pyrrole derivative with a benzodioxin derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control over the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific receptors or enzymes, leading to a biological response. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

  • This compound

  • This compound

Uniqueness: This compound stands out due to its specific structural features, such as the presence of the benzodioxin group and the hydroxyl group on the pyrrole ring

Properties

IUPAC Name

methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-8-12(15(18)19-2)14(17)13(16-8)9-3-4-10-11(7-9)21-6-5-20-10/h3-4,7,16-17H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTQHZYBYVSGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C2=CC3=C(C=C2)OCCO3)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 5
methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.